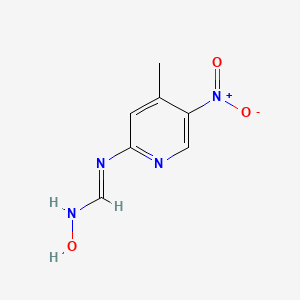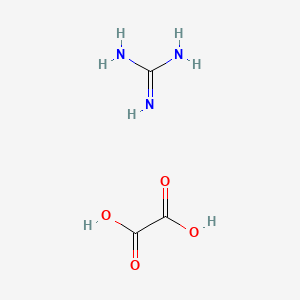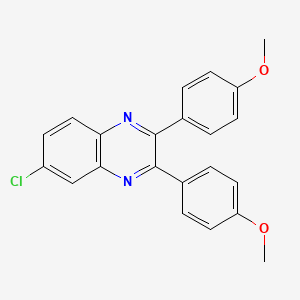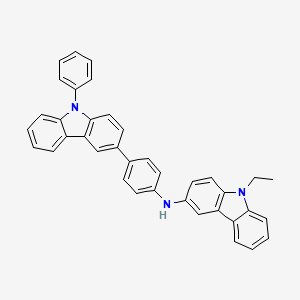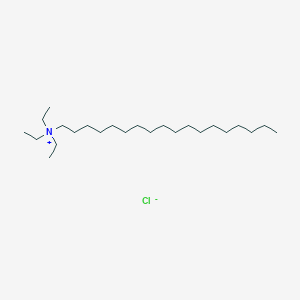
N,N,N-Triethyloctadecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethyloctadecan-1-aminium chloride: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyloctadecan-1-aminium chloride typically involves the quaternization of N,N,N-triethyloctadecan-1-amine with a suitable alkyl halide, such as methyl chloride. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The final product is purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Triethyloctadecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: The major products are typically quaternary ammonium salts with different anions.
Oxidation: The products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
Chemistry: N,N,N-Triethyloctadecan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to improve reaction rates and yields.
Biology and Medicine: The compound exhibits antimicrobial properties, making it useful in the formulation of disinfectants and antiseptics. It is also studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: In industrial applications, this compound is used as a surfactant in detergents, fabric softeners, and personal care products. Its ability to reduce surface tension makes it valuable in various formulations.
Mechanism of Action
The mechanism of action of N,N,N-Triethyloctadecan-1-aminium chloride primarily involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to disruption of membrane integrity and cell lysis. This antimicrobial action is particularly effective against a wide range of bacteria and fungi.
Comparison with Similar Compounds
- N,N,N-Trimethyloctadecan-1-aminium chloride
- N,N,N-Trimethyloctadecan-1-aminium iodide
- N,N,N-Trimethyloctadecan-1-aminium bromide
Comparison: N,N,N-Triethyloctadecan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of ethyl groups, which influence its solubility and surface-active properties. Compared to its trimethyl counterparts, the triethyl derivative may exhibit different physicochemical properties, such as lower critical micelle concentration and enhanced antimicrobial activity.
Properties
CAS No. |
3905-74-6 |
|---|---|
Molecular Formula |
C24H52ClN |
Molecular Weight |
390.1 g/mol |
IUPAC Name |
triethyl(octadecyl)azanium;chloride |
InChI |
InChI=1S/C24H52N.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(6-2,7-3)8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
OWGHQYPQNSZTFQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



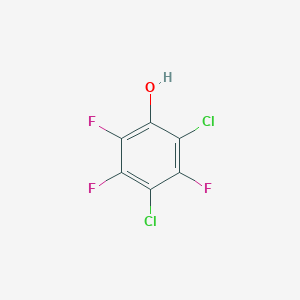
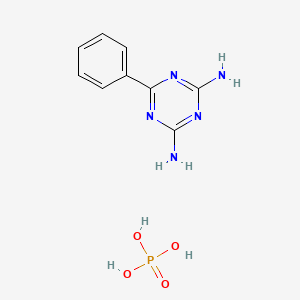



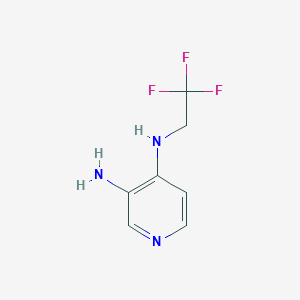
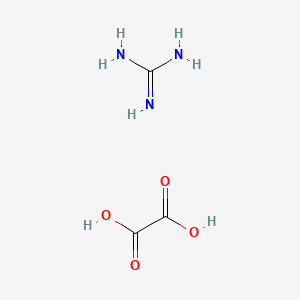
![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
